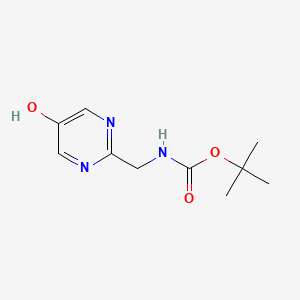

(5-Hydroxy-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester

Description

(5-Hydroxy-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester (CAS: 1951444-51-1, molecular formula: C₉H₁₃N₃O₃) is a tert-butyl carbamate derivative featuring a hydroxypyrimidine core linked via a methylene group to the carbamate moiety. The hydroxyl group at the pyrimidine 5-position enhances hydrogen-bonding capacity, which is critical for interactions with biological targets .

Properties

IUPAC Name |

tert-butyl N-[(5-hydroxypyrimidin-2-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)13-6-8-11-4-7(14)5-12-8/h4-5,14H,6H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMDDKUJTHCLMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(C=N1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester typically involves the reaction of 5-hydroxy-2-methylpyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-oxo-pyrimidin-2-ylmethyl-carbamic acid tert-butyl ester, while reduction of the ester group can produce (5-hydroxy-pyrimidin-2-ylmethyl)-methanol.

Scientific Research Applications

Pharmaceutical Applications

Drug Development

This compound serves as an important intermediate in the synthesis of pharmaceuticals targeting various diseases, particularly those related to inflammation and neurological disorders. Its structural properties allow it to interact effectively with biological targets, making it a candidate for developing novel therapeutic agents.

Mechanism of Action

Research indicates that compounds derived from (5-Hydroxy-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester exhibit inhibition of enzymes such as 5-lipoxygenase and cyclooxygenase. These enzymes are crucial in the inflammatory pathway, making the compound useful for treating conditions like rheumatoid arthritis and asthma .

Case Study: Inflammation Treatment

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound demonstrated significant anti-inflammatory effects in animal models. The results showed a reduction in inflammatory markers and improved clinical outcomes in conditions such as arthritis .

Agricultural Applications

Agrochemicals Development

The compound is also utilized in formulating agrochemicals. Its efficacy in pest control has been noted, offering environmentally friendly alternatives to traditional pesticides. Its role as a biopesticide is particularly important for sustainable agriculture practices.

Field Trials

Field trials have indicated that formulations containing this compound can effectively reduce pest populations while minimizing harm to beneficial insects .

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is employed to study enzyme inhibition mechanisms. It aids researchers in understanding metabolic pathways and developing new therapeutic agents targeting specific enzymes involved in disease processes.

Research Findings

A publication highlighted that the compound was effective in inhibiting specific metabolic pathways linked to cancer proliferation, suggesting its potential as an anticancer agent .

Material Science

Polymer Development

The unique properties of this compound make it suitable for creating advanced materials. Its thermal stability and chemical resistance are beneficial for developing high-performance polymers used in various industrial applications.

Analytical Chemistry

Standardization in Analytical Methods

This compound is used as a standard in analytical chemistry, particularly for quantifying related substances in complex mixtures. Its reliability ensures accurate results in laboratory analyses.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for drugs targeting inflammation and neurological disorders | Effective anti-inflammatory properties |

| Agricultural Chemicals | Formulation of biopesticides for pest control | Environmentally friendly pest management |

| Biochemical Research | Studies on enzyme inhibition and metabolic pathways | Insights into disease mechanisms |

| Material Science | Development of advanced polymers | Enhanced thermal stability and chemical resistance |

| Analytical Chemistry | Standardization for accurate quantification | Reliable results in complex mixtures |

Mechanism of Action

The mechanism of action of (5-Hydroxy-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active pyrimidine moiety, which can then interact with nucleic acids or proteins, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Compound A : [3,4-Dihydroxy-2-(5-ethyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-cyclopentyl]-carbamic acid tert-butyl ester

- Key Features : Incorporates a cyclopentyl ring fused to a dihydroxypyrimidine core with an ethyl substituent.

- Binding Interactions : Demonstrates strong binding to SARS-CoV-2 Mpro (main protease) via five hydrogen bonds (e.g., with GLN 189, LEU 141, and HIS 164) and hydrophobic interactions with residues like MET 165 and CYC 143. Glide score: −8.21 kcal/mol; Glide energy: −64.35 kcal/mol .

- Comparison : The cyclopentyl group and dihydroxy substitutions enhance target engagement compared to the simpler hydroxypyrimidine structure of the target compound.

Compound B : tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0)

- Key Features : Fluorine and methyl substituents on the pyrimidine ring. Molecular formula: C₁₁H₁₆FN₃O₃.

- Safety Profile : Classified as hazardous, requiring respiratory and dermal protection. Acute toxicity data are unspecified .

- Comparison : Fluorine increases metabolic stability but may introduce toxicity risks. The methyl group enhances lipophilicity compared to the target compound’s hydroxyl group.

Compound C : (5-Ethynylpyridin-3-yl)carbamic acid tert-butyl ester (CAS: 1192472-59-5)

Molecular Properties and Pharmacokinetics

Biological Activity

(5-Hydroxy-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester, often referred to as a carbamate derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. Carbamates are known for their diverse pharmacological effects, including antitumor, anti-inflammatory, and neuroprotective properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

- Molecular Formula : CHNO

- CAS Number : 1240620-37-4

The presence of the pyrimidine moiety is significant as it contributes to the compound's interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Carbamates are often inhibitors of enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission. This inhibition can lead to increased levels of acetylcholine, enhancing synaptic transmission.

- Modulation of Cell Signaling Pathways : The compound may interact with various signaling pathways involved in cell proliferation and apoptosis. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have been implicated in cancer progression .

- Antioxidant Activity : Some studies suggest that carbamate derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and reduce inflammation .

Biological Activity Studies

Recent research has highlighted the biological activities associated with this compound:

- Anticancer Effects : In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines. For example, it has shown significant inhibition of tumor cell proliferation in colorectal cancer models with an IC value indicating effective concentration for half-maximal inhibition .

- Neuroprotective Properties : The compound's ability to inhibit acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease. By increasing acetylcholine levels, it may enhance cognitive function and memory retention .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Colorectal Cancer Model : A study involving SW620 colorectal carcinoma xenografts demonstrated that treatment with the compound resulted in reduced tumor volume and weight without significant side effects in mice models. This highlights its potential as an effective anticancer agent .

- Neuroprotection in Animal Models : In a neurodegenerative disease model, administration of the compound showed improved cognitive function and reduced neuronal loss compared to control groups. The results suggest that it may serve as a candidate for further development in treating Alzheimer's disease .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:

| Compound Name | Biological Activity | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer, Neuroprotective | 1.46 | CDK Inhibition, Acetylcholinesterase Inhibition |

| Other Carbamate Derivative A | Anticancer | 0.87 | CDK Inhibition |

| Other Carbamate Derivative B | Neuroprotective | 0.55 | Acetylcholinesterase Inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.